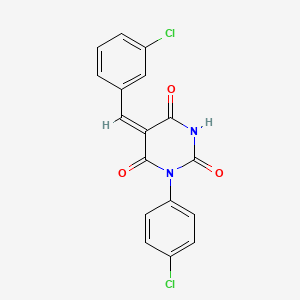
5-(3-chlorobenzylidene)-1-(4-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
Overview
Description
5-(3-chlorobenzylidene)-1-(4-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is also known as CC-115, and it belongs to the class of pyrimidine derivatives. CC-115 is a potent inhibitor of the mTOR kinase pathway, which is involved in various cellular processes, including cell growth, proliferation, and survival.
Mechanism of Action
CC-115 inhibits the mTOR kinase pathway by binding to the catalytic site of mTORC1 and mTORC2. This binding prevents the phosphorylation of downstream targets, including S6K1 and 4E-BP1, which are involved in cell growth and protein synthesis. The inhibition of the mTOR pathway by CC-115 also leads to the activation of autophagy, a cellular process that promotes the degradation of damaged proteins and organelles.
Biochemical and Physiological Effects:
CC-115 has been shown to have significant effects on cellular processes, including cell growth, proliferation, and survival. The inhibition of the mTOR pathway by CC-115 leads to a reduction in protein synthesis and cell growth, which can result in the suppression of tumor growth. CC-115 also activates autophagy, which promotes the degradation of damaged proteins and organelles, leading to cellular homeostasis. In addition, CC-115 has been shown to reduce inflammation and improve symptoms in animal models of autoimmune disorders and neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
CC-115 has several advantages as a tool for scientific research. It is a potent and selective inhibitor of the mTOR pathway, which allows for the specific targeting of this pathway in cellular and animal models. CC-115 is also stable and can be easily synthesized in high yields. However, CC-115 has some limitations in lab experiments. It has low solubility in water, which can limit its use in some experiments. CC-115 is also a relatively new compound, and more research is needed to fully understand its potential therapeutic applications.
Future Directions
There are several future directions for research on CC-115. One area of research is the development of CC-115 as a therapeutic agent for cancer. Preclinical studies have shown promising results, and clinical trials are currently underway to evaluate the safety and efficacy of CC-115 in cancer patients. Another area of research is the potential use of CC-115 in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Animal studies have shown that CC-115 can reduce inflammation and improve symptoms in these diseases, and more research is needed to evaluate its potential therapeutic effects. Finally, research is needed to optimize the synthesis and formulation of CC-115 to improve its solubility and bioavailability.
Scientific Research Applications
CC-115 has shown promising results in preclinical studies as a potential therapeutic agent for various diseases, including cancer, autoimmune disorders, and neurodegenerative diseases. The inhibition of the mTOR pathway by CC-115 has been shown to suppress tumor growth and enhance the anti-tumor effects of other chemotherapeutic agents. CC-115 has also been shown to reduce inflammation and improve symptoms in animal models of autoimmune disorders and neurodegenerative diseases.
properties
IUPAC Name |
(5E)-1-(4-chlorophenyl)-5-[(3-chlorophenyl)methylidene]-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl2N2O3/c18-11-4-6-13(7-5-11)21-16(23)14(15(22)20-17(21)24)9-10-2-1-3-12(19)8-10/h1-9H,(H,20,22,24)/b14-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPUNLASCYRHLJA-NTEUORMPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C=C2C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-1-(4-chlorophenyl)-5-[(3-chlorophenyl)methylidene]-1,3-diazinane-2,4,6-trione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-chlorobenzamide](/img/structure/B3740131.png)

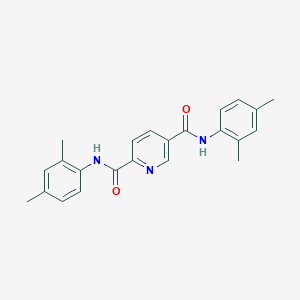
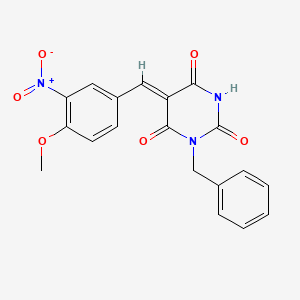
![N-{5-[(2-allylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-phenylurea](/img/structure/B3740153.png)
![N-(4-chlorophenyl)-N'-{5-[(2-isopropyl-5-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B3740164.png)
![ethyl 3-{[3-(4-bromophenyl)-1H-pyrazol-5-yl]amino}-2-butenoate](/img/structure/B3740176.png)

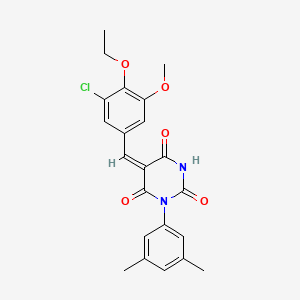
![3-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B3740190.png)

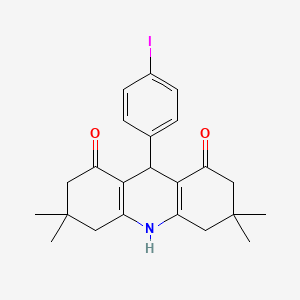
![N-{[(4-iodophenyl)amino]carbonothioyl}-3-(4-methoxyphenyl)acrylamide](/img/structure/B3740221.png)
![dimethyl 4-[2-(benzyloxy)phenyl]-1,2,6-trimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B3740227.png)